

(2r)-2-(2-Chlorophenyl)oxirane physical and chemical properties

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Compound of Interest

Compound Name: (2r)-2-(2-Chlorophenyl)oxirane

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In-Depth Technical Guide: (2R)-2-(2-Chlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in synthetic organic chemistry and drug development. Its unique structural features, including a reactive oxirane ring, a stereocenter, and an electronically modified phenyl group, make it a valuable building block for the asymmetric synthesis of complex molecules. The ortho-chlorine substituent influences the molecule's reactivity and provides a handle for further functionalization. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **(2R)-2-(2-chlorophenyl)oxirane**, along with detailed experimental protocols for its synthesis, analysis, and characteristic reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **(2R)-2-(2-chlorophenyl)oxirane** is presented below. It is important to note that some of the listed properties are predicted values for the racemic mixture, as experimentally determined data for the pure (2R)-enantiomer is limited in publicly available literature.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO	[1][2]
Molecular Weight	154.59 g/mol	[1][2][3]
CAS Number	62566-66-9	[1][2][3]
IUPAC Name	(2R)-2-(2-chlorophenyl)oxirane	[1]
Appearance	Colorless oil or crystal	[4]
Boiling Point	211.8 ± 28.0 °C (Predicted)	[4]
Density	1.283 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[4][5]
Optical Rotation	As a chiral molecule, it rotates the plane of polarized light.[3]	
InChI	InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1	[1]
SMILES	C1--INVALID-LINK--C2=CC=CC=C2Cl	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(2R)-2-(2-chlorophenyl)oxirane**. While complete spectral data for the pure enantiomer is not readily available, data for the racemic 2-(2-chlorophenyl)oxirane provides valuable information.

- ¹H NMR Spectroscopy:** Data for the related 1-(2-chlorophenyl)ethanol suggests that the aromatic protons would appear in the range of 7.1-7.6 ppm, with the benzylic proton on the oxirane ring appearing further upfield.
- ¹³C NMR Spectroscopy:** The carbon atoms of the phenyl ring are expected to resonate between 127 and 138 ppm, while the carbons of the oxirane ring will have characteristic

shifts at higher field.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and the oxirane ring, C-O-C stretching of the epoxide, and C-Cl stretching.
- Mass Spectrometry (MS): GC-MS data for the racemate is available and would show the molecular ion peak and characteristic fragmentation patterns.^[6]

Experimental Protocols

Synthesis: Enantioselective Epoxidation of 2-Chlorostyrene

The enantioselective synthesis of **(2R)-2-(2-chlorophenyl)oxirane** can be achieved through the epoxidation of 2-chlorostyrene using an engineered biocatalyst. The following protocol is based on the use of a mutant of the P450 monooxygenase.

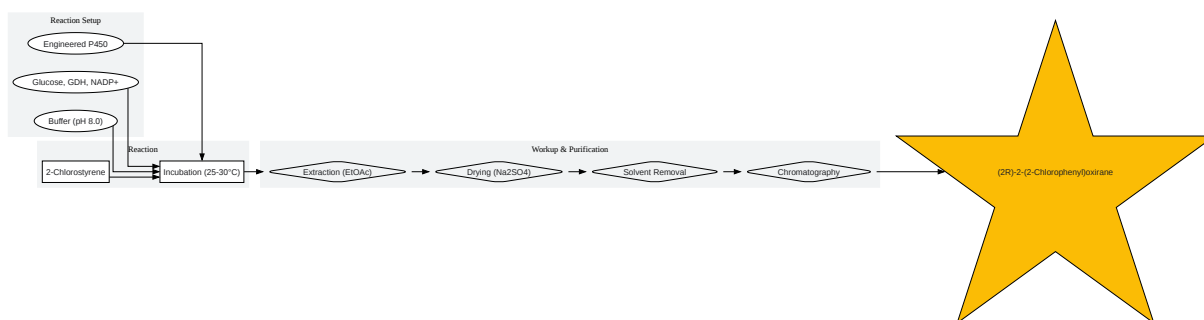
Materials:

- 2-chlorostyrene
- Engineered P450 peroxygenase (e.g., a variant of P450BM3)
- Glucose
- Glucose dehydrogenase
- NADP⁺
- Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Prepare a reaction mixture containing the buffer, glucose, glucose dehydrogenase, and NADP⁺.
- Add the engineered P450 enzyme to the mixture.
- Add 2-chlorostyrene to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent to improve solubility.
- Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified time (e.g., 12-24 hours).
- Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC.
- Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude **(2R)-2-(2-chlorophenyl)oxirane**.
- Purify the product by flash column chromatography on silica gel if necessary.

Logical Workflow for Synthesis:



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Caption: Enzymatic synthesis of **(2R)-2-(2-chlorophenyl)oxirane**.

Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of **(2R)-2-(2-chlorophenyl)oxirane** is determined using chiral HPLC.

Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD-H)

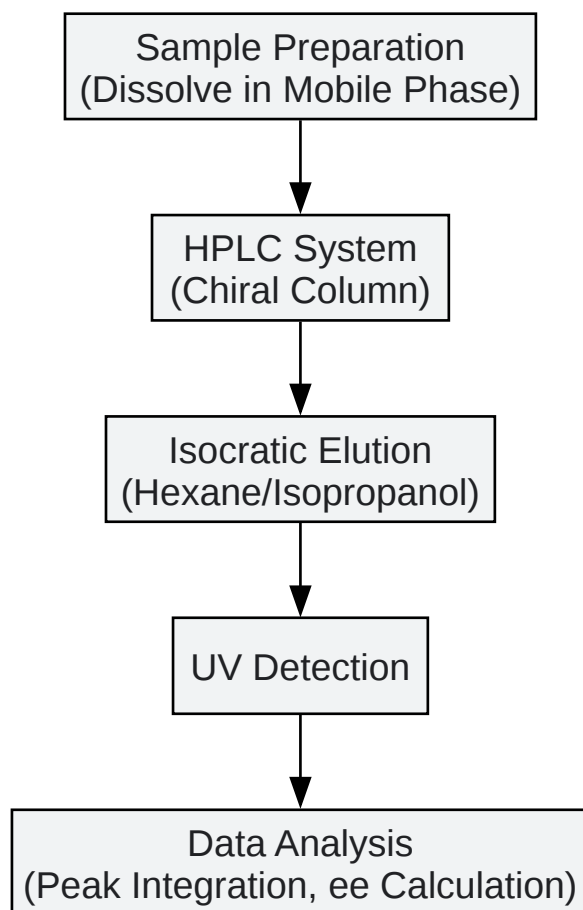
Mobile Phase:

- A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

Procedure:

- Prepare a standard solution of the racemic 2-(2-chlorophenyl)oxirane and a sample solution of the synthesized product in the mobile phase.
- Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).
- Set the UV detection wavelength (e.g., 220 nm).
- Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
- Inject the sample solution to determine the peak areas for each enantiomer.
- Calculate the enantiomeric excess (ee) using the formula: $ee (\%) = \frac{[|Area(R) - Area(S)|]}{(Area(R) + Area(S))} \times 100$.

Experimental Workflow for Chiral HPLC Analysis:



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Caption: Chiral HPLC analysis workflow.

Reactivity: Nucleophilic Ring-Opening Reaction

The oxirane ring of **(2R)-2-(2-chlorophenyl)oxirane** is susceptible to nucleophilic attack, which is a key reaction for its use as a synthetic intermediate. The reaction with an amine is a representative example.

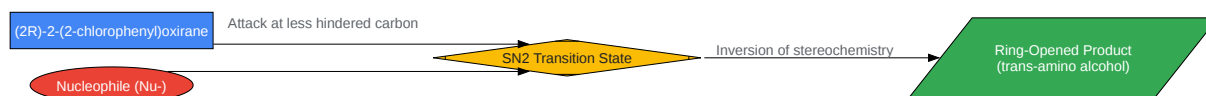
Materials:

- **(2R)-2-(2-chlorophenyl)oxirane**
- Nucleophile (e.g., piperidine)
- Solvent (e.g., methanol or ethanol)

Procedure:

- Dissolve **(2R)-2-(2-chlorophenyl)oxirane** in the chosen solvent in a round-bottom flask.
- Add the nucleophile (e.g., an excess of piperidine) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent and excess nucleophile under reduced pressure.
- Purify the resulting amino alcohol product by column chromatography or crystallization.

Signaling Pathway of Nucleophilic Ring-Opening:



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Caption: Nucleophilic ring-opening of the oxirane.

Safety Information

(2R)-2-(2-chlorophenyl)oxirane is a chemical that should be handled with care in a laboratory setting.

Hazard Statements:

- H226: Flammable liquid and vapor.[6]
- H302: Harmful if swallowed.[6]
- H312: Harmful in contact with skin.[6]

- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H332: Harmful if inhaled.[6]

Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Keep away from heat, sparks, open flames, and hot surfaces.
- Use only in a well-ventilated area.
- Wash skin thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Applications in Drug Development

As a chiral building block, **(2R)-2-(2-chlorophenyl)oxirane** is a precursor for the synthesis of various biologically active molecules. The stereochemistry at the benzylic position is often crucial for the pharmacological activity of the final compound. The reactive epoxide ring allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures found in many pharmaceuticals. The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the target molecule.

Conclusion

(2R)-2-(2-chlorophenyl)oxirane is a versatile and valuable chiral intermediate for organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, analysis, and a key chemical transformation. The information presented is intended to be a valuable resource for researchers and scientists working in the fields of synthetic chemistry and drug discovery and development. Further research to experimentally determine all physical properties of the pure enantiomer would be beneficial for the scientific community.

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